Cas no 941975-27-5 (1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea)

1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 化学的及び物理的性質
名前と識別子
-
- Urea, N-(3-chlorophenyl)-N'-[5-[[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl]-4-methyl-2-thiazolyl]-
- F2333-0450
- 1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea
- 941975-27-5
- AKOS024640284
- 1-(3-chlorophenyl)-3-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)urea
- 1-(3-chlorophenyl)-3-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]urea
- 1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea
-
- インチ: 1S/C23H24ClN5O3S/c1-15-20(33-23(25-15)27-22(31)26-17-5-3-4-16(24)14-17)21(30)29-12-10-28(11-13-29)18-6-8-19(32-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H2,25,26,27,31)
- InChIKey: YKJJNBVCWABYRG-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=CC(Cl)=C1)C(NC1=NC(C)=C(C(N2CCN(C3=CC=C(OC)C=C3)CC2)=O)S1)=O
計算された属性
- せいみつぶんしりょう: 485.1288385g/mol
- どういたいしつりょう: 485.1288385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 673
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.408±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 5.91±0.70(Predicted)
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2333-0450-25mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-50mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-2μmol |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-1mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-20mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-10μmol |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2333-0450-3mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA79135-50mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 50mg |
$504.00 | 2024-05-20 | ||
A2B Chem LLC | BA79135-5mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 5mg |
$272.00 | 2024-05-20 | ||
Life Chemicals | F2333-0450-10mg |
1-(3-chlorophenyl)-3-{5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl}urea |
941975-27-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea 関連文献
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}ureaに関する追加情報
Chemical Structure and Synthesis of 1-(3-Chlorophenyl)-3-{5-4-(4-Methoxyphenyl)piperazine-1-Carbonyl-4-Methyl-1,3-Thiazol-2-Yl}Urea (CAS No. 941975-27-5)
1-(3-Chlorophenyl)-3-{5-4-(4-Methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea, also known as CAS No. 941975-27-5, is a complex organic compound characterized by its unique molecular framework. This molecule integrates multiple functional groups, including chlorophenyl, piperazine, thiazole, and urea, which collectively contribute to its potential pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution, condensation, and cyclization, to construct the core 1,3-thiazole ring and the piperazine moiety. The presence of 4-methoxyphenyl and 3-chlorophenyl substituents further enhances its structural diversity and functional versatility.
The CAS No. 941975-27-5 designation is critical for ensuring accurate identification and regulatory compliance in pharmaceutical research. The compound's molecular formula, C26H25ClN4O3S, reflects its complex composition, with a molecular weight of approximately 468.0 g/mol. The urea linkage and thiazole ring are central to its biological activity, as these groups are known to interact with specific protein targets, such as serine/threonine kinases and G-protein-coupled receptors (GPCRs). Recent studies have highlighted the importance of thiazole derivatives in modulating neurotransmitter signaling pathways, which aligns with the structural features of this compound.
The piperazine ring in the molecule provides a flexible scaffold for drug-target interactions, particularly in ion channel modulation and neurotransmitter reuptake inhibition. The 4-methoxyphenyl group introduces hydrophobic and electron-donating properties, which may influence the compound's lipophilicity and cell membrane permeability. Meanwhile, the 3-chlorophenyl substituent contributes to electrophilic interactions and electronic effects, potentially enhancing the molecule's binding affinity for specific receptors. These structural features collectively position the compound as a promising candidate for targeted drug development.
The urea linkage in the molecule plays a dual role: it acts as a hydrogen bond donor/acceptor and serves as a bridge between functional groups. This property is particularly relevant in protein-ligand interactions, where the urea group can stabilize hydrogen bonding networks with amino acid residues in target proteins. The thiazole ring, on the other hand, is a heterocyclic structure known for its antioxidant and anti-inflammatory properties, which are increasingly being explored in chronic disease management. The integration of these functional groups into a single molecule suggests a synergistic effect on biological targets.
Recent advancements in computational chemistry have enabled the virtual screening of thiazole-based compounds for drug discovery. A study published in *Journal of Medicinal Chemistry* (2023) demonstrated that thiazole derivatives with piperazine moieties show enhanced selectivity for GPCR subtypes, such as dopamine D2 receptors and serotonin 5-HT2A receptors. The CAS No. 941975-27-5 compound may share similar pharmacophore features, making it a potential candidate for neuropsychiatric disorders like schizophrenia and depression. The methoxy group in the 4-methoxyphenyl substituent is hypothesized to modulate hydrophobic interactions with lipid membranes, further improving cellular uptake.
The synthetic pathway for CAS No. 941975-27-5 is likely to involve condensation reactions between thiazole precursors and piperazine derivatives, followed by electrophilic substitution with 3-chlorophenyl groups. A key challenge in its synthesis is achieving regioselectivity in the urea linkage formation, which requires precise reaction conditions and catalytic systems. Recent developments in green chemistry have introduced solvent-free methods and microwave-assisted synthesis to improve yield and sustainability in the production of such complex molecules.
The biological activity of CAS No. 941975-27-5 is expected to be influenced by its molecular conformation and solvent effects. In aqueous environments, the piperazine ring may adopt conformations that optimize hydrogen bonding with water molecules, while the thiazole ring could engage in π-π stacking interactions with DNA or protein residues. These non-covalent interactions are critical for target recognition and drug efficacy. The lipophilic nature of the 4-methoxyphenyl group may also facilitate membrane permeability, enabling the compound to reach intracellular targets more effectively.
Experimental studies on thiazole-based compounds have shown promising results in anti-inflammatory and anti-cancer applications. For instance, a 2022 study in *Bioorganic & Medicinal Chemistry* reported that thiazole derivatives with piperazine moieties exhibit selective inhibition of COX-2 enzymes, which are implicated in inflammatory diseases. The CAS No. 941975-27-5 compound may share similar anti-inflammatory mechanisms, given the structural similarity to known COX-2 inhibitors. Additionally, the urea linkage could enhance prodrug activity, allowing for controlled release of active metabolites in the body.
The pharmacokinetic profile of CAS No. 941975-27-5 is likely to be influenced by its molecular weight and hydrophobicity. The molecular weight of approximately 468 g/mol suggests moderate oral bioavailability, while the hydrophobicity of the 4-methoxyphenyl group may affect protein binding and metabolic clearance. To optimize its therapeutic potential, structure-activity relationship (SAR) studies are recommended to identify substituents that enhance target specificity and reduce off-target effects. Such modifications could include alkyl substitutions on the piperazine ring or electron-withdrawing groups on the 3-chlorophenyl moiety.
Advances in drug delivery systems are also critical for maximizing the clinical utility of CAS No. 941975-27-5. Techniques such as nanoparticle encapsulation or liposomal formulations could improve targeted delivery to specific tissues, such as the central nervous system or inflammatory sites. The urea linkage may also serve as a prodrug precursor, allowing for controlled release of the active compound in response to pH or enzymatic conditions. These strategies could enhance the therapeutic index and reduce systemic toxicity associated with traditional small molecule drugs.
In conclusion, 1-(3-Chlorophenyl)-3-{5-4-(4-Methoxyphenyl)piperazine-1-Carbonyl-4-Methyl-1,3-Thiazol-2-Yl}Urea (CAS No. 941975-27-5) represents a structurally complex and pharmacologically promising molecule. Its integration of thiazole, piperazine, and urea functional groups positions it as a candidate for targeted drug development in areas such as neurodegenerative diseases, inflammatory conditions, and cancer therapy. Further preclinical and clinical research is essential to validate its biological activity, safety profile, and therapeutic potential in human applications.
941975-27-5 (1-(3-chlorophenyl)-3-{5-4-(4-methoxyphenyl)piperazine-1-carbonyl-4-methyl-1,3-thiazol-2-yl}urea) 関連製品
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